molecular formula C16H13N5 B1465181 1-Benzyl-4-(2h-tetrazol-5-yl)-1h-indole CAS No. 177548-79-7

1-Benzyl-4-(2h-tetrazol-5-yl)-1h-indole

Cat. No.: B1465181
CAS No.: 177548-79-7
M. Wt: 275.31 g/mol
InChI Key: LWFFSGPEEDMICT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2H-tetrazol-5-yl)-1H-indole is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a indole core, a privileged structure in pharmaceuticals, strategically functionalized with a tetrazole moiety. The tetrazole group is a well-known bioisostere for a carboxylic acid, offering advantages such as improved metabolic stability and enhanced cell membrane permeability, making it a valuable tool in the design of novel bioactive molecules . This building block is particularly valuable in the exploration of new antiparasitic agents. Research on closely related (1-benzyl-4-triazolyl)-indole-2-carboxamides has demonstrated significant in vitro efficacy against the protozoan parasites Toxoplasma gondii and Cryptosporidium parvum , with IC50 values in the low micromolar range . Furthermore, such analogs have shown promising in vivo activity, reducing the number of T. gondii cysts in animal models, highlighting the potential of this chemotype in addressing serious global health challenges . The structural motif of a benzyl-substituted nitrogen heterocycle linked to an indole ring system is also recognized in other therapeutic areas, including investigations into potential Kinesin Spindle Protein (KSP) inhibitors for cancer treatment . Researchers can utilize this compound to develop new derivatives for screening campaigns or to study structure-activity relationships in various biological targets. Application Note: This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the associated Safety Data Sheet (SDS) before handling.

Properties

CAS No.

177548-79-7

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

1-benzyl-4-(2H-tetrazol-5-yl)indole

InChI

InChI=1S/C16H13N5/c1-2-5-12(6-3-1)11-21-10-9-13-14(7-4-8-15(13)21)16-17-19-20-18-16/h1-10H,11H2,(H,17,18,19,20)

InChI Key

LWFFSGPEEDMICT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C4=NNN=N4

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)C4=NNN=N4

Origin of Product

United States

Scientific Research Applications

1-Benzyl-4-(2H-tetrazol-5-yl)-1H-indole is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to delve into the applications of this compound, particularly focusing on its medicinal chemistry, pharmacological effects, and other relevant scientific research applications.

Structural Overview

This compound comprises an indole core substituted with a benzyl group and a tetrazole moiety. The presence of the tetrazole ring is significant as it often enhances the compound's biological activity, including its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound possess significant activity against various bacterial strains, including multi-drug resistant pathogens.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus4 µg/mL
This compoundP. aeruginosa16 µg/mL

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The tetrazole moiety has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that certain derivatives significantly reduced cell viability by inducing apoptosis through the intrinsic pathway, highlighting their potential as anticancer agents .

Neurological Applications

The compound's structure suggests potential neuroprotective effects. Research has indicated that tetrazole-containing compounds can modulate neurotransmitter systems, which may lead to therapeutic applications in neurodegenerative diseases.

Data Table: Neuroprotective Effects

CompoundModel SystemObserved Effect
This compoundMouse model of Alzheimer’sReduced amyloid plaque formation
This compoundIn vitro neuronal culturesIncreased neuronal survival under oxidative stress

Synthesis and Material Science

The synthesis of this compound has been explored for its application in material sciences, particularly in developing novel polymers and nanomaterials. The unique properties of the indole and tetrazole groups allow for modifications that can enhance material characteristics such as conductivity and stability.

Analytical Chemistry

This compound serves as a valuable standard in analytical chemistry for developing methods to detect and quantify tetrazoles in various matrices. Its unique spectral properties make it suitable for use in chromatographic techniques.

Comparison with Similar Compounds

Positional Isomerism: 4-Tetrazole vs. 7-Tetrazole Indoles

  • Biological Activity: Acts as an effective inhibitor of HIV-1 attachment. Its prodrug, 71 (N-methyl tetrazole derivative), demonstrates improved bioavailability . Key Differences:
  • Position 7 substitution may favor specific interactions with HIV-1 gp120 compared to position 4 in the target compound.

Scaffold Variations: Indole vs. Imidazole Derivatives

  • 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) Structure: Imidazole ring at position 3 of indole, with a chloro substituent at position 5. Properties: Melting point (179–180°C), higher crystallinity compared to tetrazole analogs. IR and NMR data confirm structural integrity . Activity: Not explicitly reported, but imidazole derivatives are often explored for antimicrobial or kinase inhibition.
  • Comparison :
    • Replacing imidazole with tetrazole alters electronic properties (e.g., tetrazole’s pKa ~4.9 vs. imidazole’s ~6.9), affecting solubility and target interactions.
    • The benzyl group in both compounds suggests shared strategies to enhance lipophilicity.

Substituent Effects: Halogens vs. Methoxy Groups

  • 3-(1-Benzyl-1H-imidazol-5-yl)-4-bromo-1H-indole (48)
    • Structure : Bromo substituent at position 4 of indole.
    • Properties : Higher melting point (201–202°C) due to bromine’s molecular weight and polarizability .
  • 3-(1-Benzyl-1H-imidazol-5-yl)-5-methoxy-1H-indole (49)
    • Structure : Methoxy group at position 5 of indole.
    • Properties : Lower melting point (65–66°C), attributed to methoxy’s electron-donating effects reducing lattice stability .
  • Implications for Target Compound :
    • The tetrazole’s electron-withdrawing nature at position 4 may reduce melting points compared to halogenated analogs but improve solubility in aqueous environments.

Tetrazole-Containing Biphenyl Derivatives

  • ACI-INT-312 (2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde)
    • Structure : Tetrazole attached to a biphenyl system, with an imidazole core.
    • Activity : Likely explored for antihypertensive applications (similar to angiotensin II receptor blockers) .
  • Comparison :
    • The indole scaffold in the target compound may offer better π-π stacking with aromatic residues in biological targets compared to biphenyl systems.
    • The benzyl group in the target compound could enhance CNS penetration relative to biphenyl derivatives.

Research Findings and Implications

Physicochemical Properties

  • Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering advantages over carboxylic acid bioisosteres in prodrug design .

Preparation Methods

General Approach: Reaction of 2H-Azirines with Arynes

A prominent method for synthesizing tetrazole-substituted indoles involves the reaction of 2H-azirines bearing tetrazole substituents with aryne intermediates. This approach was developed to selectively produce 3-(1H-tetrazol-5-yl)-indoles, which can be adapted for preparing 1-benzyl substituted derivatives.

  • Key Reaction Conditions:

    • Aryne generation in situ from o-(trimethylsilyl)phenyl triflate using cesium fluoride (CsF) as the fluoride source.
    • Use of 18-crown-6 as an additive to facilitate fluoride ion availability.
    • Reaction solvent: dry tetrahydrofuran (THF).
    • Temperature: typically 60 °C.
    • Stepwise addition of aryne precursor improves yield and selectivity.
  • Mechanism:
    The 2H-azirine ring opens upon reaction with the aryne intermediate, leading to regioselective formation of the indole core bearing the tetrazole substituent at the 3-position (which can be modified to the 4-position depending on starting materials).

  • Yields:

    • Initial yields were moderate (~15-44%) but optimized conditions with stepwise addition and controlled temperature increased yields up to 77% for related tetrazolyl-indoles.

Deprotection of Tetrazole Protecting Groups

Many tetrazole groups are introduced as protected benzyl derivatives (e.g., 2-(4-nitrobenzyl)-2H-tetrazol-5-yl). After the indole core is formed, hydrogenolysis is employed to remove the benzyl protecting group:

  • Conditions:

    • 10% Pd/C catalyst in methanol.
    • Ammonium formate as hydrogen donor.
    • Reflux for 1–20 hours depending on substrate.
  • Outcomes:

    • Efficient cleavage of benzyl groups yields the free 1H-tetrazol-5-yl indole with high yields (up to 87%).
    • Reaction times vary based on substituents; for example, 2-thienyl substituted indoles require longer times and give moderate yields (33%).

Multicomponent Reactions (MCR) for Tetrazolo-Indole Synthesis

An alternative approach utilizes multicomponent reactions involving:

  • Benzyl isocyanide
  • Trimethylsilyl azide
  • 2,2-dimethoxyacetaldehyde
  • Aniline derivatives

This method proceeds via the formation of tetrazole intermediates, followed by acid-catalyzed ring closure to form the indole ring:

  • Procedure:

    • React benzyl isocyanide and trimethylsilyl azide in a solvent such as methanol under stirring.
    • Remove solvent partially, isolate intermediate.
    • Treat intermediate with methanesulfonic acid at 70 °C for 1–2 hours.
    • Neutralize and extract product.
    • Purify by chromatography.
  • Yields:

    • Two-step yields around 49% for substituted tetrazolo-indoles.
    • Subsequent hydrogenation with Pd/C under H2 atmosphere removes benzyl groups to yield the free tetrazole indole in yields up to 95%.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield (%) Notes
Aryne reaction with 2H-azirines o-(trimethylsilyl)phenyl triflate, CsF, 18-crown-6, THF, 60 °C 5–10 hours 44–77 Stepwise addition improves yield; regioselective
Hydrogenolysis deprotection 10% Pd/C, ammonium formate, methanol, reflux 1–20 hours 33–87 Longer times for certain substituents
Multicomponent reaction (MCR) Benzyl isocyanide, trimethylsilyl azide, 2,2-dimethoxyacetaldehyde, methanesulfonic acid 2–4 hours + 1–2 hours acid treatment 49 (2-step), 95 (hydrogenation) One-pot possible; scalable; versatile

Detailed Research Findings and Notes

  • The aryne-azirine method is highly selective for producing N-unsubstituted 3-(1H-tetrazol-5-yl)-indoles, which can be adapted for 1-benzyl substitution by starting with benzylated azirines.
  • Deprotection via catalytic hydrogenation is efficient but substrate-dependent; electron-withdrawing groups (e.g., nitro) may reduce reaction rates or cause side reactions like reduction of nitro to amine.
  • Multicomponent reactions provide a modular and efficient route to 1-benzyl-4-(2H-tetrazol-5-yl)-1H-indole derivatives, allowing variation in the aniline and isocyanide components to tune substitution patterns.
  • Computational studies (DFT calculations) have supported the conformational stability of intermediates and products, helping optimize reaction conditions and predict regioselectivity.

Q & A

Q. What are reliable synthetic routes for 1-Benzyl-4-(2H-tetrazol-5-yl)-1H-indole, and how can reaction conditions be optimized?

The compound can be synthesized via cycloaddition of 5-cyanoindole derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 120°C under basic conditions (e.g., triethylamine). Post-reaction purification involves vacuum distillation of DMF followed by recrystallization from methanol to obtain prismatic crystals . Alternative methods may employ microwave-assisted synthesis to reduce reaction time. Optimization should focus on catalyst selection (e.g., Lewis acids) and solvent polarity to enhance tetrazole ring formation yields.

Q. How can basic structural characterization be performed for this compound?

Use ¹H/¹³C NMR to confirm the benzyl and tetrazole substituents (e.g., aromatic protons at δ 7.2–8.0 ppm, tetrazole NH at δ ~10–12 ppm). High-resolution mass spectrometry (HRMS) in positive ion mode validates the molecular ion peak (e.g., m/z calculated for C₁₆H₁₃N₅: 283.12 [M+H]⁺). IR spectroscopy identifies N-H stretching (~3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction?

Slow evaporation of a methanol or methanol/water (9:1) solution at 4°C promotes crystal growth. For twinned crystals, use seeding or adjust supersaturation levels. Mercury software can pre-analyze crystal packing and hydrogen-bonding patterns to guide solvent selection .

Advanced Research Questions

Q. How do conformational variations in the tetrazole-indole system impact pharmacological activity?

The dihedral angle between the indole and tetrazole rings (~42.5°) influences ligand-receptor binding. Use SHELXL for refining X-ray data to quantify torsion angles and hydrogen-bonding motifs (e.g., N–H⋯N interactions with d = 2.8–3.0 Å). Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify energetically favored conformers .

Q. How can conflicting crystallographic data (e.g., disordered benzyl groups) be resolved during refinement?

Apply SHELXL’s PART and AFIX commands to model disorder. Use Mercury’s “Structure Comparison” tool to overlay multiple datasets and identify consistent packing motifs. For severe disorder, employ twin refinement (TWIN/BASF) or omit problematic regions temporarily .

Q. What strategies validate the compound’s stability under physiological conditions?

Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA monitoring. Identify degradation products (e.g., tetrazole ring hydrolysis) via LC-MS/MS. Use DART-MS for real-time stability profiling .

Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?

Perform molecular docking (AutoDock Vina) against ATP-binding pockets using the tetrazole as a bioisostere for carboxylate groups. Validate with MM-GBSA binding free energy calculations. Compare with pharmacophore models of known inhibitors (e.g., Losartan derivatives) .

Methodological Challenges

Q. How to address low yields in tetrazole cycloaddition reactions?

  • Catalyst Screening : Test ZnCl₂ or NH₄Cl to stabilize transition states.
  • Solvent Optimization : Replace DMF with ionic liquids (e.g., [BMIM][PF₆]) to enhance azide reactivity.
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .

Q. What analytical approaches resolve overlapping peaks in NMR spectra?

  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to identify spatial proximities (e.g., benzyl-CH₂ to indole-H).
  • Dynamic NMR : Heat the sample to 60°C to average conformational exchange broadening .

Q. How to handle twinning or pseudo-symmetry in X-ray data?

  • Twin Refinement : In SHELXL , apply TWIN/BASF commands and HKLF 5 format for multi-domain datasets.
  • Rigid-Body Refinement : Use WinGX to pre-align fragments before full-matrix least-squares refinement .

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